molecular formula C17H23BrN4O8S B12403862 S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione

S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione

Cat. No.: B12403862
M. Wt: 523.4 g/mol
InChI Key: OGZMPQOWGQBWAV-FAGLKTCQSA-N
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Description

S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione is a small molecule compound with the chemical formula C17H23BrN4O8S It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione typically involves the reaction of glutathione with N-hydroxy-N-bromophenylcarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the reactants. The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: The parent compound, which is a tripeptide composed of glutamine, cysteine, and glycine.

    S-(N-Hydroxy-N-chlorophenylcarbamoyl)glutathione: A similar compound with a chlorine atom instead of bromine.

    S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione: A similar compound with an iodine atom instead of bromine.

Uniqueness

S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets . This makes it a valuable compound for studying redox biology and developing new therapeutic agents.

Properties

Molecular Formula

C17H23BrN4O8S

Molecular Weight

523.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(4-bromo-N-hydroxyanilino)-hydroxymethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H23BrN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1

InChI Key

OGZMPQOWGQBWAV-FAGLKTCQSA-N

Isomeric SMILES

C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br

Canonical SMILES

C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br

Origin of Product

United States

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